molecular formula C10H18N2O2 B6237987 tert-butyl N-(4-isocyanobutyl)carbamate CAS No. 353505-05-2

tert-butyl N-(4-isocyanobutyl)carbamate

Cat. No.: B6237987
CAS No.: 353505-05-2
M. Wt: 198.3
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Description

tert-Butyl N-(4-isocyanobutyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a 4-isocyanobutyl chain. Carbamates are widely used in organic synthesis and medicinal chemistry due to their stability, ease of introduction/removal, and ability to modulate biological activity. The Boc group, in particular, is a cornerstone in peptide synthesis and drug development for its protective role against nucleophilic attack.

Properties

CAS No.

353505-05-2

Molecular Formula

C10H18N2O2

Molecular Weight

198.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-isocyanobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-isocyanobutyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions generally include maintaining the reaction mixture at room temperature and stirring for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(4-isocyanobutyl)carbamate can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the isocyanobutyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-(4-isocyanobutyl)carbamate involves the formation of a stable carbamate linkage with amines. This linkage can be cleaved under acidic conditions, releasing the free amine. The compound acts as a protecting group by temporarily masking the reactivity of the amine, allowing for selective reactions to occur at other functional groups .

Comparison with Similar Compounds

Key Findings :

  • Aromatic vs. Aliphatic Substituents: Compounds with aromatic groups (e.g., phenyl, benzothiophene) exhibit stronger enzyme inhibition due to π-π stacking interactions with biological targets. In contrast, aliphatic chains (e.g., 4-isocyanobutyl) may enhance solubility and metabolic stability.
  • Halogen Substitutions: Chlorine or bromine substituents increase lipophilicity and binding affinity to hydrophobic enzyme pockets. For example, tert-butyl N-(4-chlorophenyl)carbamate shows superior analgesic activity compared to non-halogenated analogs.
  • Steric Effects: Methyl groups (e.g., in tert-butyl 4-aminobutyl(methyl)carbamate) reduce reactivity but improve stability, making them preferable for prolonged biological activity.

Structural and Functional Comparisons

Table 2: Structural Features and Reactivity

Compound Name Unique Feature Reactivity/Stability Reference
tert-Butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate Bromine and cyano groups High electrophilicity; used in cross-coupling reactions
tert-Butyl N-(2-hydroxyethyl)carbamate Shorter alkyl chain Lower stability; prone to hydrolysis
tert-Butyl (3-oxopent-4-en-2-yl)carbamate α,β-unsaturated ketone Reacts via Michael addition
tert-Butyl N-(4-aminobutyl)carbamate Free amino group High reactivity in peptide coupling

Key Insights :

  • Electron-Withdrawing Groups: Bromine and cyano substituents (e.g., in benzothiophene derivatives) enhance electrophilicity, facilitating nucleophilic substitutions.
  • Hydroxy Groups : Hydroxyl-containing carbamates (e.g., tert-butyl N-(3-hydroxypropyl)carbamate) participate in hydrogen bonding, improving target binding but increasing susceptibility to enzymatic degradation.
  • Conjugated Systems : Compounds with α,β-unsaturated ketones (e.g., tert-butyl (3-oxopent-4-en-2-yl)carbamate) exhibit unique reactivity profiles, enabling applications in cascade syntheses.

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